

An In-depth Technical Guide to the Physical Properties of N,N-Dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethylbenzamide**

Cat. No.: **B166411**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **N,N-Dimethylbenzamide**, specifically its melting and boiling points. The information is presented to be a valuable resource for laboratory and development work, with a focus on precise data and reproducible experimental methodologies.

Core Physical Properties

N,N-Dimethylbenzamide is a substituted amide of benzoic acid that is of significant interest in various fields of chemical synthesis and pharmaceutical development. Accurate knowledge of its physical properties is fundamental for its purification, handling, and application in further synthetic steps.

Quantitative Data Summary

The melting and boiling points of **N,N-Dimethylbenzamide**, as reported in the scientific literature, are summarized below. These values are critical for predicting the compound's physical state under various experimental conditions and for designing purification protocols such as recrystallization and distillation.

Physical Property	Value	Conditions
Melting Point	41-45 °C	Atmospheric Pressure
43-45 °C[1]	Atmospheric Pressure	
Boiling Point	132-133 °C	15 mmHg[1][2]
183-184 °C	765 mmHg	

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of **N,N-Dimethylbenzamide** are not extensively detailed in publicly available literature, the following represents a standard and widely accepted methodology for the determination of these properties for a solid organic compound like **N,N-Dimethylbenzamide**.

3.1. Determination of Melting Point by Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound. It relies on heating a small sample in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.

Materials:

- **N,N-Dimethylbenzamide**, purified
- Capillary tubes (one end sealed)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of dry **N,N-Dimethylbenzamide** is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample until a small amount

of the solid is packed into the tube. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

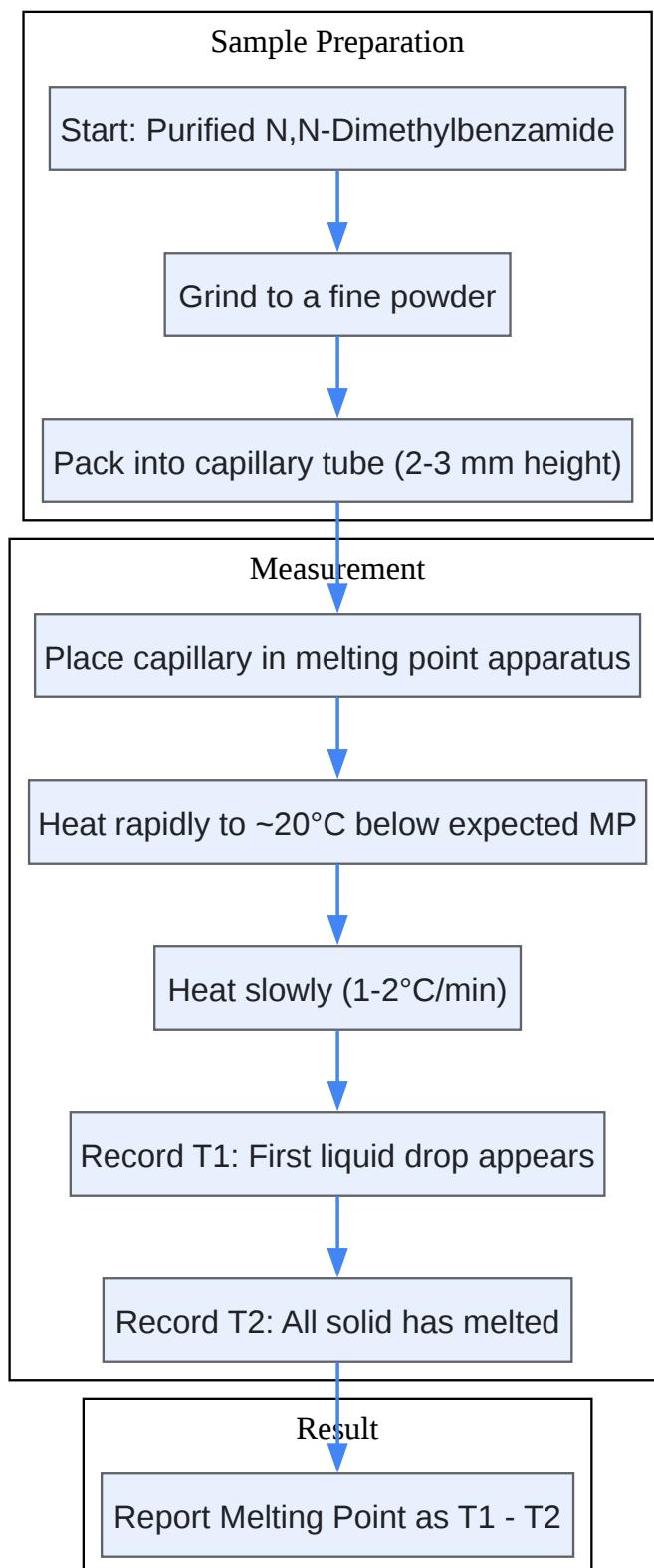
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The apparatus is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2°C).

3.2. Determination of Boiling Point by Distillation Under Reduced Pressure

Given that **N,N-Dimethylbenzamide** has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the preferred method for its purification and boiling point determination to prevent decomposition.

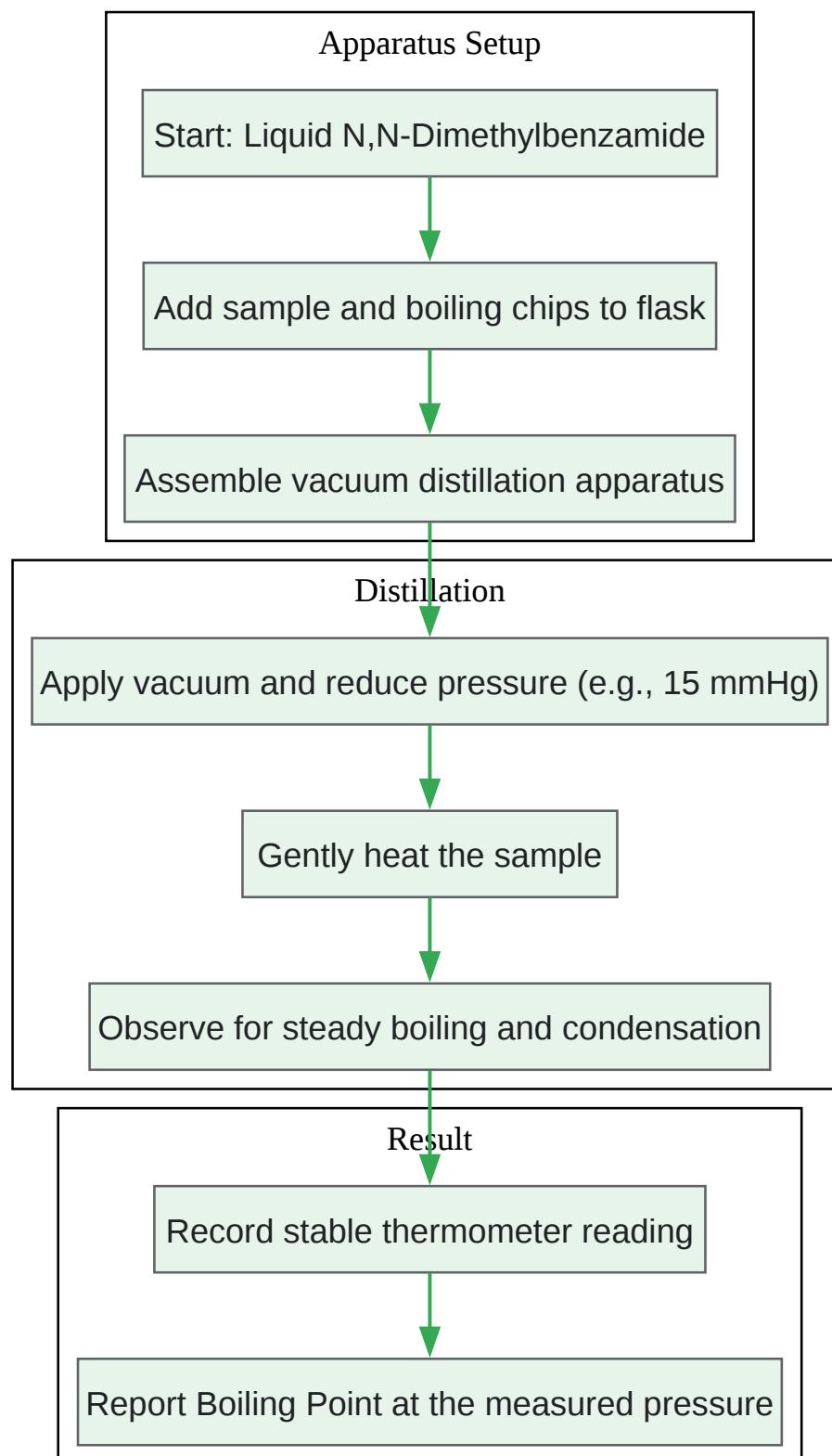
Materials:

- **N,N-Dimethylbenzamide**, liquid or molten
- Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
- Vacuum source (vacuum pump)
- Manometer
- Heating mantle


- Boiling chips or magnetic stirrer

Procedure:

- Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. A small quantity of **N,N-Dimethylbenzamide** and a few boiling chips are placed in the round-bottom flask.
- Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 15 mmHg), as measured by a manometer.
- Heating: The sample is heated gently using a heating mantle.
- Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize. This stable temperature is the boiling point of the liquid at the recorded pressure. The boiling point is recorded when the liquid is distilling at a steady rate.
- Data Correction: If necessary, the observed boiling point can be corrected to standard pressure using a nomograph or appropriate calculations, although reporting the boiling point at the measured pressure is standard practice for vacuum distillation.


Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the determination of the physical properties of **N,N-Dimethylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of N,N-Dimethylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166411#physical-properties-of-n-n-dimethylbenzamide-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com